Ethanesulfonyl isothiocyanate Ethanesulfonyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 52405-94-4
VCID: VC19614762
InChI: InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3
SMILES:
Molecular Formula: C3H5NO2S2
Molecular Weight: 151.21 g/mol

Ethanesulfonyl isothiocyanate

CAS No.: 52405-94-4

Cat. No.: VC19614762

Molecular Formula: C3H5NO2S2

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Ethanesulfonyl isothiocyanate - 52405-94-4

Specification

CAS No. 52405-94-4
Molecular Formula C3H5NO2S2
Molecular Weight 151.21 g/mol
IUPAC Name N-(sulfanylidenemethylidene)ethanesulfonamide
Standard InChI InChI=1S/C3H5NO2S2/c1-2-8(5,6)4-3-7/h2H2,1H3
Standard InChI Key BWSQWQCYKBMWRV-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)N=C=S

Introduction

Chemical Identity and Structural Characteristics

Ethanesulfonyl isothiocyanate is defined by the molecular formula C₃H₅NO₂S₂ and a molecular weight of 167.21 g/mol. Its structure consists of an ethanesulfonyl moiety bonded to an isothiocyanate group, as illustrated below:

C2H5SO2NCS\text{C}_2\text{H}_5\text{SO}_2\text{NCS}

The sulfonyl group (-SO₂-) imparts electron-withdrawing properties, enhancing the electrophilicity of the isothiocyanate group. This reactivity is pivotal for its applications in nucleophilic substitution reactions .

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The most documented method for synthesizing ethanesulfonyl isothiocyanate involves the reaction of ethanesulfonamide with a thiocarbamoyl halide under controlled conditions. This single-step process, described in the patent US3341564A , proceeds as follows:

C2H5SO2NH2+(R2N)C(S)HalC2H5SO2NCS+R2NHHX\text{C}_2\text{H}_5\text{SO}_2\text{NH}_2 + (\text{R}_2\text{N})\text{C(S)Hal} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NCS} + \text{R}_2\text{NH} \cdot \text{HX}

Key Reaction Parameters:

  • Temperature: 50–150°C (optimal range: 80–120°C).

  • Solvent: Inert organic solvents such as toluene, chlorobenzene, or nitrobenzene.

  • Stoichiometry: Equimolar ratios of ethanesulfonamide and thiocarbamoyl halide.

The thiocarbamoyl halide (e.g., N,N-dimethylthiocarbamoyl chloride) acts as a thiocarbonyl transfer agent. The reaction avoids toxic reagents like thiophosgene, making it safer and more scalable than traditional methods .

Isolation and Purification

The product is isolated via distillation (for liquids) or recrystallization (for solids). Yields are typically high (>80%) under optimized conditions, though exact data for ethanesulfonyl isothiocyanate remain unreported .

Physicochemical Properties

Limited experimental data exist for ethanesulfonyl isothiocyanate. The following table extrapolates properties from its structural analogs, such as methanesulfonyl isothiocyanate:

PropertyValue/Description
Molecular FormulaC₃H₅NO₂S₂
Molecular Weight167.21 g/mol
AppearanceLikely colorless to pale-yellow liquid
Boiling PointNot reported (estimated >150°C)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolyzes in aqueous alkaline media

The sulfonyl group enhances thermal stability compared to non-sulfonated isothiocyanates .

Chemical Reactivity and Derivatives

Nucleophilic Additions

The isothiocyanate group reacts with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. For example:

C2H5SO2NCS+RNH2C2H5SO2NHCSNHR\text{C}_2\text{H}_5\text{SO}_2\text{NCS} + \text{RNH}_2 \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NHCSNHR}

These derivatives are explored for antimicrobial and antidiabetic activities .

Hydrolysis

In aqueous acidic or basic conditions, ethanesulfonyl isothiocyanate hydrolyzes to ethanesulfonamide and carbon disulfide:

C2H5SO2NCS+H2OC2H5SO2NH2+COS+H2S\text{C}_2\text{H}_5\text{SO}_2\text{NCS} + \text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NH}_2 + \text{COS} + \text{H}_2\text{S}

Industrial and Pharmaceutical Applications

Intermediate in Thiourea Synthesis

Ethanesulfonyl isothiocyanate is a precursor to sulfonyl thioureas, which exhibit:

  • Antibacterial activity: Effective against Gram-positive pathogens.

  • Antidiabetic potential: Insulin-mimetic properties in preclinical studies .

Fungicidal Formulations

Sulfonated isothiocyanates are potent fungicides. Ethanesulfonyl derivatives could be formulated into agricultural sprays or seed treatments .

Polymer Additives

Thioureas derived from this compound act as stabilizers in rubber and plastics, mitigating degradation from heat and UV exposure .

Future Research Directions

  • Synthetic Optimization: Develop catalytic or solvent-free methods to improve yield and sustainability.

  • Biological Screening: Evaluate antimicrobial and anticancer activities of sulfonyl thiourea derivatives.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology.

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